![molecular formula C7H4N2O6 B1591916 4-Nitropyridine-2,6-dicarboxylic acid CAS No. 63897-10-9](/img/structure/B1591916.png)
4-Nitropyridine-2,6-dicarboxylic acid
Overview
Description
4-Nitropyridine-2,6-dicarboxylic acid is a chemical compound with the molecular weight of 212.12 . It is a derivative of 2,6-pyridine-dicarboxylic acid .
Synthesis Analysis
The synthesis of 4-Nitropyridine-2,6-dicarboxylic acid involves a two-step approach. Pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product .Molecular Structure Analysis
The InChI Code for 4-Nitropyridine-2,6-dicarboxylic acid is 1S/C7H4N2O6/c10-6(11)4-1-3(9(14)15)2-5(8-4)7(12)13/h1-2H,(H,10,11)(H,12,13) .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
4-Nitropyridine-2,6-dicarboxylic acid is a solid substance that should be stored at refrigerator temperatures . .Scientific Research Applications
Synthesis of Metal–Organic Frameworks (MOFs)
This compound is used in the synthesis of MOFs, which are promising for various practical applications due to their porous nature and potential for gas storage, separation, and catalysis .
Building Blocks for Bioactive Molecules
It serves as an important building block in the synthesis of bioactive molecules, which are crucial in the development of pharmaceuticals and therapeutic agents .
Chemical Probes for Biological Research
The compound is utilized in creating chemical probes that are essential tools in biological research, allowing scientists to study biological processes with high specificity .
Solid-Supported Reagents
4-Nitropyridine-2,6-dicarboxylic acid is used to create solid-supported reagents that facilitate various chemical reactions and can be easily removed from the reaction mixture .
Industrial Platform Chemicals
There’s research into engineered microbial production of related dicarboxylic acids from lignin residues, which can be used as industrial platform chemicals for producing a variety of materials .
Synthesis of Co-crystals and Complexes
The compound is involved in the synthesis of co-crystals and complexes, which have applications in material science and crystal engineering .
Mechanism of Action
Safety and Hazards
Future Directions
The compound has garnered attention due to its unique physical and chemical properties . It is a key intermediate in medicinal products and has been successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology used in its synthesis could pave the way for the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
properties
IUPAC Name |
4-nitropyridine-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-6(11)4-1-3(9(14)15)2-5(8-4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTDAQKFBHYKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613581 | |
Record name | 4-Nitropyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitropyridine-2,6-dicarboxylic acid | |
CAS RN |
63897-10-9 | |
Record name | 4-Nitropyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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